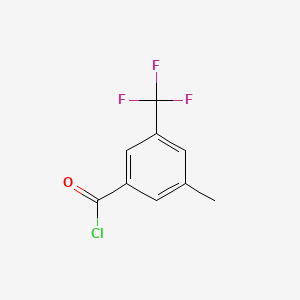

3-methyl-5-(trifluoromethyl)benzoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYLTOJEHPKJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379610 | |

| Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-09-4 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methyl-5-(trifluoromethyl)benzoyl chloride CAS number

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzoyl Chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on this compound. It delves into the compound's core properties, synthesis, applications, and critical safety protocols, providing field-proven insights grounded in established chemical principles.

Core Characteristics and Physicochemical Properties

This compound is a substituted aromatic acyl chloride, a class of organic compounds highly valued in synthesis for their reactivity. Its structure is distinguished by three key features on the benzene ring:

-

An acyl chloride group (-COCl), which is a highly reactive functional group, making it an excellent acylating agent.

-

A methyl group (-CH₃), which can influence steric interactions and electronic properties.

-

A trifluoromethyl group (-CF₃), which is of paramount importance in medicinal chemistry. The CF₃ group is a strong electron-withdrawing group and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target[1][2].

The unique combination of these groups makes this compound a valuable building block for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 261952-09-4 | [3] |

| Molecular Formula | C₉H₆ClF₃O | [3] |

| Molecular Weight | 222.59 g/mol | [3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [4] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [4] |

| Key Characteristic | Moisture Sensitive | [4] |

Synthesis Protocol and Mechanistic Rationale

The most common and direct method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.

Causality of Reagent Choice: Thionyl chloride is often preferred in laboratory and industrial settings for this reaction. The primary reason is the convenient removal of byproducts; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[5] This simplifies the workup procedure, as the gaseous byproducts can be easily removed under vacuum or with a gas scrubber, often leaving a relatively pure crude product that may only require distillation for final purification.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Warning: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step must be done carefully to avoid bumping.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.

-

Validation: The purity and identity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.

Core Applications in Drug Development

Acyl chlorides are fundamental reagents for forming amide and ester bonds. This compound is particularly useful as a building block in the synthesis of novel pharmaceutical candidates.

The trifluoromethyl group is a bioisostere for other groups (like isopropyl) and can drastically alter a drug candidate's profile. Its high electronegativity and lipophilicity can improve metabolic stability (by blocking sites of oxidation), enhance membrane permeability, and increase binding affinity to target proteins.[1][2]

A primary application is in the synthesis of benzamide-containing scaffolds, which are central to many targeted therapies, especially kinase inhibitors used in oncology.[1] The reaction involves the acylation of an appropriate amine with the benzoyl chloride to form a stable amide bond, a cornerstone transformation in medicinal chemistry.[1]

Example Application: Synthesis of a Benzamide Intermediate

Caption: Acylation reaction to form a key benzamide intermediate.

Safety, Handling, and Storage Protocols

As an acyl chloride, this compound is a reactive and hazardous chemical. Adherence to strict safety protocols is mandatory. The following guidance is synthesized from safety data sheets for structurally similar and functionally identical compounds.[6][7][8]

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage upon contact.[6][7]

-

Moisture Sensitive: Reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas.[6] Contact with moisture in the air can lead to degradation.

-

Lachrymator: The vapors can cause irritation and tearing of the eyes.[6]

-

Inhalation Hazard: Inhalation of vapors or mists can cause severe irritation and damage to the respiratory tract.

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Eye Protection: Wear chemical safety goggles and a full-face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Remove and wash contaminated gloves before re-use.[6]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[9]

-

Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.

Storage

-

Container: Store in a tightly sealed container to prevent contact with moisture and air.[6]

-

Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[6]

-

Incompatibilities: Store away from water, alcohols, bases, strong oxidizing agents, and amines.[7]

References

-

This compound,(CAS# 261952-09-4) - Sinfoo Biotech . sinfoobiochem.com. [Link]

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications . pharmchem.net. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . fishersci.co.uk. [Link]

-

3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem . pubchem.ncbi.nlm.nih.gov. [Link]

-

3,5-Bis(trifluoromethyl)benzoyl Chloride: A Key Intermediate for Pharmaceuticals and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD . pharmchem.net. [Link]

- US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . mdpi.com. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications . pubs.acs.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound,(CAS# 261952-09-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound CAS#: 261952-09-4 [m.chemicalbook.com]

- 5. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 6. fishersci.at [fishersci.at]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3-Methyl-5-(trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

Executive Summary: 3-Methyl-5-(trifluoromethyl)benzoyl chloride is a specialized acylating agent and a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group, offers a nuanced tool for researchers in drug discovery and materials science. The presence of the trifluoromethyl (CF3) group, in particular, is a well-established strategy for enhancing the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1][2] This guide provides an in-depth analysis of its chemical properties, validated synthesis protocols, key applications, analytical characterization, and critical safety procedures, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a reactive benzoyl chloride functional group, a methyl group at the C3 position, and a trifluoromethyl group at the C5 position.

Key Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 261952-09-4 | [3] |

| Molecular Formula | C₉H₆ClF₃O | [3] |

| Molecular Weight | 222.59 g/mol | [3][4] |

Physicochemical Data

The following properties are based on computational predictions and provide a baseline for experimental design.

| Property | Predicted Value | Source(s) |

| Boiling Point | 227.8 ± 40.0 °C (at 760 mmHg) | [4] |

| Density | 1.343 ± 0.06 g/cm³ | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

The Strategic Role of the Trifluoromethyl Group in Drug Design

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile impart significant advantages that can transform a lead compound into a viable drug candidate.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its permeability.[1]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF₃ moiety can modulate the pKa of nearby functional groups, which can be critical for optimizing target binding or solubility.

-

Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, thereby increasing the potency of the drug.[1]

Caption: Benefits of trifluoromethyl group incorporation.

Synthesis and Manufacturing Protocols

The synthesis of this compound is typically achieved by converting the corresponding carboxylic acid to the acyl chloride.

Protocol: Laboratory-Scale Synthesis via Thionyl Chloride

This protocol describes a standard, reliable method for laboratory-scale synthesis. The procedure is self-validating because the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

Methodology:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq). The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~3.0 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Causality: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and can also serve as the reaction solvent. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure. The crude this compound is then purified by fractional vacuum distillation to yield the final product.

Caption: Laboratory synthesis workflow for the target compound.

Discussion: Potential Industrial Synthesis Route

On an industrial scale, the synthesis might involve the direct fluorination of a corresponding trichloromethyl precursor. A process patented for similar compounds involves reacting a trichloromethylbenzoyl chloride with hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride (SbCl₅).[6] This method is advantageous for large-scale production due to the availability and cost of the starting materials.

Key Applications and Reaction Chemistry

As a reactive acyl chloride, this compound is primarily used as an acylating agent to introduce the 3-methyl-5-(trifluoromethyl)benzoyl moiety into other molecules.

Amide Bond Formation

The reaction with primary or secondary amines to form amides is one of its most critical applications, especially in the synthesis of pharmaceutical intermediates.[1]

Protocol: Synthesis of an N-Aryl Benzamide

-

Setup: Dissolve an aromatic amine (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Causality: The reaction is performed at 0°C to control its exothermicity. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound,(CAS# 261952-09-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound CAS#: 261952-09-4 [m.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS No. 261952-09-4), a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an authoritative review of its synthesis and reactivity, and explores its applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Drug Discovery

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. This compound emerges as a valuable synthon, offering a strategic combination of a reactive acyl chloride group for facile derivatization and the advantageous properties imparted by the trifluoromethyl and methyl substituents on the phenyl ring. This guide will delve into the core chemical principles and practical applications of this important reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 261952-09-4 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O | [1][2] |

| Molecular Weight | 222.59 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [3] |

| Sensitivity | Moisture Sensitive | [1][3] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the conversion of its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic synthesis, and several reagents can be employed.

Synthesis of the Precursor: 3-methyl-5-(trifluoromethyl)benzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. Several patented methods describe the synthesis of related trifluoromethyl-substituted benzoic acids, which can be adapted for this specific molecule. For instance, one common approach involves the Grignard carboxylation of a corresponding aryl bromide.[4] Another route could involve the oxidation of a methyl group on a toluene derivative, followed by functional group manipulations.

Conversion to the Acyl Chloride: A Step-by-Step Protocol

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose.[5]

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Experimental Protocol:

-

Materials:

-

3-methyl-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-methyl-5-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous toluene can be used as a solvent.

-

Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl chlorides are highly reactive towards moisture. An inert atmosphere prevents hydrolysis of the product back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Vacuum Distillation: Purification by vacuum distillation is necessary to remove any non-volatile impurities and to obtain a high-purity product.

-

Reactivity Profile: The Acyl Chloride as a Versatile Intermediate

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Amide Bond Formation

A primary application of this acyl chloride is in the formation of amide bonds, which are crucial linkages in many pharmaceutical compounds.[6][7] The reaction with primary or secondary amines is typically rapid and high-yielding.

Reaction Scheme:

Caption: Amide bond formation using this compound.

Experimental Protocol for Amide Coupling:

-

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the base to the solution to act as an acid scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Work-up typically involves washing with aqueous solutions to remove the hydrochloride salt and any excess reagents, followed by drying and evaporation of the solvent.

-

The resulting amide can be purified by recrystallization or column chromatography.

-

-

Self-Validating System: The formation of a precipitate (the hydrochloride salt of the base) is a visual indicator that the reaction is proceeding. The progress can be quantitatively monitored by chromatographic techniques to ensure complete conversion of the limiting reagent.

Applications in Drug Development

While specific examples of marketed drugs containing the 3-methyl-5-(trifluoromethyl)benzoyl moiety are not readily found in the searched literature, the structural motif is highly relevant to modern drug discovery. The trifluoromethyl group is a well-established bioisostere for other groups and can improve a compound's pharmacological profile.

The applications of similar trifluoromethyl-substituted benzoyl chlorides in the synthesis of kinase inhibitors and other therapeutic agents suggest that this compound is a valuable tool for:

-

Lead Optimization: Introducing this moiety can fine-tune the lipophilicity, metabolic stability, and binding interactions of a lead compound.

-

Fragment-Based Drug Discovery: This acyl chloride can be used to elaborate on fragment hits to develop more potent and drug-like molecules.

-

Combinatorial Chemistry: Its reactivity makes it suitable for the rapid synthesis of libraries of amides and esters for high-throughput screening.

Safety and Handling

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards:

-

Causes severe skin burns and eye damage.

-

Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

-

Harmful if swallowed or inhaled.

-

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and other sources of moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a reactive acyl chloride handle and the beneficial properties of the trifluoromethyl group makes it an attractive building block for the synthesis of novel and improved drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

Thermo Fisher Scientific. This compound, 97%.

-

Sinfoo Biotech. This compound, (CAS# 261952-09-4).

-

Matrix Scientific. This compound.

-

ChemicalBook. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available.

-

ChemicalBook. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis.

-

ChemicalBook. This compound CAS 261952-09-4.

-

PubChem. 3-Methyl-5-(trifluoromethyl)benzoic acid.

-

Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.

-

Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Google Patents. Process of preparing 3-trifluoromethyl benzoic acid.

-

Google Patents. To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

-

BenchChem. Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trtrifluoromethyl)benzoyl Chloride with Primary Amines.

-

BenchChem. Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride.

-

ChemicalBook. 3-(Trifluoromethyl)benzoic acid synthesis.

-

CAS. U.S. National Patent Classifications Used by CAS.

-

National Center for Biotechnology Information. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides.

-

National Center for Biotechnology Information. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

-

An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.

-

Khan Academy. Amide formation from acyl chloride.

-

The Journal of Organic Chemistry. Ahead of Print.

Sources

- 1. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound,(CAS# 261952-09-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound CAS#: 261952-09-4 [m.chemicalbook.com]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide on the Physical Properties of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(trifluoromethyl)benzoyl chloride (CAS No. 261952-09-4) is a specialized acyl chloride that serves as a critical intermediate in advanced organic synthesis. Its unique structure, featuring both a methyl and a trifluoromethyl group on the aromatic ring, provides a valuable scaffold for creating complex molecules with tailored electronic and steric properties. The trifluoromethyl group, in particular, is of high interest in pharmaceutical and agrochemical development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] A thorough understanding of the physical properties of this reagent is not merely academic; it is fundamental to its safe handling, effective storage, and successful application in synthetic workflows. This guide provides a detailed examination of its core physical characteristics, offering field-proven insights into its practical application.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical synthesis and safety. The fundamental identifiers for this compound are outlined below.

-

Chemical Name: this compound

-

CAS Number: 261952-09-4[4]

-

Molecular Formula: C₉H₆ClF₃O[4]

-

Molecular Weight: 222.59 g/mol [4]

The arrangement of the methyl, trifluoromethyl, and acyl chloride groups on the benzene ring dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The quantitative physical data for this compound are summarized below. It is important to note that some of the readily available data are predicted values derived from computational models, which provide a reliable estimate for handling and experimental design.

| Property | Value | Source |

| Physical Form | Liquid | [5] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [5] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [5] |

| Moisture Sensitivity | Sensitive | [5] |

Causality and Experimental Considerations

Moisture Sensitivity: The Critical Handling Parameter

The most significant chemical property influencing the physical handling of this compound is its moisture sensitivity.[5] As an acyl chloride, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This reaction is not a minor degradation pathway but a rapid and often exothermic hydrolysis that converts the benzoyl chloride into the corresponding, and generally less reactive, 3-methyl-5-(trifluoromethyl)benzoic acid.

Consequence of Hydrolysis:

-

Loss of Reagent: The active acylating agent is consumed.

-

Byproduct Formation: The reaction introduces hydrochloric acid (HCl) gas and the corresponding carboxylic acid, which can complicate reaction workups and purification.

-

Pressure Buildup: In a sealed container, the generation of HCl gas can lead to a dangerous buildup of pressure.

This inherent reactivity necessitates that the compound be stored and handled under an inert atmosphere (e.g., nitrogen or argon) with scrupulously dried glassware and solvents to maintain its integrity and ensure reproducible experimental outcomes.

Sources

What is 3-methyl-5-(trifluoromethyl)benzoyl chloride?

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The document details its physicochemical properties, established synthetic routes, and characteristic reactivity. Emphasis is placed on its application as a versatile intermediate in the development of novel pharmaceuticals and advanced materials, driven by the unique electronic properties imparted by the trifluoromethyl and methyl substituents. This guide is intended for researchers, chemists, and professionals in the drug discovery and material science fields, offering field-proven insights into its handling, synthesis, and application.

Introduction: A Versatile Fluorinated Intermediate

This compound (CAS No. not explicitly available in provided search results, structure-based identification) is an aromatic acyl chloride characterized by the presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This substitution pattern creates a unique electronic environment that significantly influences the reactivity of both the acyl chloride moiety and the aromatic ring.

The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated intermediates like the topic compound are of high value in the synthesis of new therapeutic agents, from kinase inhibitors for oncology to treatments for inflammatory diseases.[1][3] This guide serves as a senior-level resource, elucidating the core chemistry of this compound and providing practical, validated methodologies for its use.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

Physical Properties

Quantitative data for this specific isomer is summarized below. Predicted values are based on computational models and provide a reliable estimate for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | [4] |

| Molecular Weight | 222.59 g/mol | Calculated |

| Form | Liquid (Predicted) | [4] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [4] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [4] |

| Moisture Sensitivity | Sensitive | [4] |

Spectroscopic Data

While specific spectra for this compound are not broadly published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl group protons. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the three different ring substituents.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), the methyl carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 isotope peak due to the presence of chlorine. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.

Synthesis and Manufacturing

The most direct and industrially viable method for preparing this compound is the chlorination of its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This conversion is a cornerstone of organic synthesis.

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to replace the hydroxyl group of the carboxylic acid with a chlorine atom. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction when using oxalyl chloride.[7]

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for synthesizing and isolating the title compound.

-

System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). The entire operation must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

-

Charging the Flask: To the flask, add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq.) and a suitable anhydrous solvent, such as toluene or dichloromethane (DCM).

-

Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂, ~1.5 eq.) dropwise to the stirred suspension at room temperature. Causality Note: An excess of the chlorinating agent is used to ensure complete conversion of the carboxylic acid. Thionyl chloride is a liquid and can also serve as the solvent if used in large excess.

-

Reaction: Gently heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Trustworthiness Check: The removal of all volatile components is crucial to prevent contamination of the final product.

-

Purification: The crude this compound is typically purified by vacuum distillation to yield a colorless to light yellow liquid.[3]

-

Validation: The purity and identity of the final product should be confirmed by spectroscopic methods (NMR, IR) as described in Section 2.2.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is an excellent acylating agent.

Nucleophilic Acyl Substitution

The compound readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, water) to form esters, amides, and carboxylic acids, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group.

Caption: General mechanism for nucleophilic acyl substitution.

This reactivity is the basis for its primary application in organic synthesis. For instance, in drug development, it is used to couple with complex amine or alcohol fragments to build the final active pharmaceutical ingredient (API).[1]

Friedel-Crafts Acylation

This compound can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8] This reaction forms a new carbon-carbon bond and is a powerful method for synthesizing aryl ketones. The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, generating a highly reactive acylium ion electrophile.[9]

Influence of Ring Substituents

The electronic nature of the aromatic ring is modulated by the competing effects of the methyl and trifluoromethyl groups.

-

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). It removes electron density from the ring, making it less susceptible to electrophilic aromatic substitution.

-

Methyl Group (-CH₃): This is a weak activating group, donating electron density via an inductive effect (+I).

-

Acyl Chloride Group (-COCl): This is also a deactivating, meta-directing group.

Overall, the benzene ring is electron-deficient, making further electrophilic substitution on the ring itself (beyond a Friedel-Crafts reaction at the acyl chloride) challenging.

Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated building block for high-value chemical entities.

-

Pharmaceutical Intermediates: The compound is a precursor for synthesizing complex molecules in drug discovery pipelines. The inclusion of the trifluoromethyl group is a well-established strategy to improve a drug candidate's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[2][10]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.

-

Material Science: Fluorinated compounds are used to create advanced polymers and materials with enhanced thermal stability and chemical resistance.[10]

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[11][12] It is moisture-sensitive and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. It is also a lachrymator.[11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[11][13] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[14] Ensure the area is well-ventilated.

Conclusion

This compound is a highly valuable and reactive intermediate for advanced organic synthesis. Its unique substitution pattern provides a gateway to novel fluorinated compounds with desirable properties for pharmaceutical and material science applications. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development settings.

References

- This compound CAS. ChemicalBook.

- Exploring 3-(Trifluoromethyl)

- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Sigma-Aldrich.

- 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Molbase.

- 3-Methoxy-2,4,5-trifluorobenzoyl chloride - Safety D

- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride 95%. Sigma-Aldrich.

- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzoyl chloride. Fisher Scientific.

- 3,5-Bis(trifluoromethyl)benzoyl chloride. PubChem.

- SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzoyl chloride. Fisher Scientific.

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride. Thermo Fisher Scientific.

- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal.

- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. Molekula.

- 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum. ChemicalBook.

- 3,5-Bis(trifluoromethyl)

- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Application of 2-(Trifluoromethyl)

- A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride. Benchchem.

- C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using various catalysts.

- Preparation of trifluoromethyl-benzoyl halides.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

- 3-(Trifluoromethyl)benzoyl chloride. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. This compound CAS#: 261952-09-4 [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 7. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.at [fishersci.at]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 3-methyl-5-(trifluoromethyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS No. 261952-09-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals, unambiguous characterization of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active compounds. This document moves beyond a simple recitation of data, focusing on the strategic integration of orthogonal analytical techniques—Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. We will explore the causality behind the selection of each technique and the logic of data interpretation, presenting a self-validating system for structural confirmation that embodies the principles of scientific integrity and expertise.

Introduction: The Analytical Challenge

This compound is a substituted aromatic acyl chloride with the molecular formula C₉H₆ClF₃O.[1] Its reactivity is dominated by the electrophilic acyl chloride group, while its chemical properties are modulated by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group arranged in a 1,3,5-substitution pattern on the benzene ring. The presence of multiple unique functional groups and heteroatoms (O, Cl, F) necessitates a multi-faceted analytical approach for unequivocal identification. This guide outlines a logical workflow that leverages the strengths of various spectroscopic and analytical methods to build a conclusive structural assignment.

Figure 1: Overall Analytical Workflow A systematic approach ensures that data from each technique corroborates the others, leading to a high-confidence structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy serves as an invaluable initial screening tool. Its strength lies in the rapid and definitive identification of key functional groups. For an acyl chloride, the carbonyl (C=O) stretching frequency is a particularly powerful diagnostic marker. The electron-withdrawing nature of the adjacent chlorine atom significantly increases the force constant of the C=O bond, shifting its absorption to a characteristically high wavenumber, well separated from ketones, esters, or amides.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place one drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Validation

The resulting spectrum is validated by the presence of several key absorption bands that collectively form a unique fingerprint for the target molecule.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance & Rationale |

| Acyl Chloride | C=O Stretch | 1815 - 1775[2][3] | Primary Confirmation. This high-frequency band is characteristic of acyl chlorides and is a critical first piece of evidence. |

| Trifluoromethyl | C-F Stretch | 1350 - 1100 (multiple strong bands) | Confirms the presence of the -CF₃ group. The C-F bonds produce very strong, often complex, absorptions. |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Indicates the presence of the benzene ring. |

| Alkyl/Aryl C-H | C-H Stretch | 3100 - 3000 (Aromatic)3000 - 2850 (Methyl) | Confirms the presence of both aromatic and aliphatic C-H bonds. |

| Acyl Chloride | C-Cl Stretch | 730 - 550[3] | Provides secondary confirmation of the acyl chloride moiety, though this region can be complex. |

Multinuclear NMR Spectroscopy: Mapping the Atomic Scaffold

Expertise & Experience: While FTIR confirms the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei. A combined ¹H, ¹³C, and ¹⁹F NMR analysis is non-negotiable for a molecule of this complexity and is the cornerstone of its structural elucidation.

Figure 2: NMR Analysis Workflow A multi-pronged NMR strategy is essential for unambiguous assignment of all atoms in the structure.

Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) for ¹H and ¹³C chemical shift referencing.

-

Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher) at room temperature.

¹H NMR: The Proton Environment

Expected Data & Interpretation: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their neighboring protons through spin-spin coupling.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H2, H4, H6) | 7.8 - 8.2 | Multiplet (m) or distinct singlets/doublets | 3H | These protons are deshielded by the aromatic ring current and adjacent electron-withdrawing groups. The exact pattern depends on coupling constants. |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and appears as a characteristic singlet as it has no adjacent protons. |

¹³C NMR: The Carbon Backbone

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The presence of the -CF₃ group introduces characteristic C-F coupling, which is highly diagnostic.

| Carbon Assignment | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| Carbonyl (-C OCl) | 165 - 170[2] | Singlet | The acyl chloride carbonyl is highly deshielded. |

| Aromatic C-Cl | 135 - 140 | Singlet | Carbon directly attached to the carbonyl group. |

| Aromatic C -CF₃ | 130 - 135 | Quartet (q, ¹JCF ≈ 30-35 Hz)[4] | The carbon is split into a quartet by the three attached fluorine atoms. |

| Aromatic C -CH₃ | 140 - 145 | Singlet | Quaternary carbon attached to the methyl group. |

| Aromatic C-H | 125 - 135 | Singlets | The remaining three aromatic carbons. |

| Trifluoromethyl (-C F₃) | 120 - 125 | Quartet (q, ¹JCF ≈ 270-275 Hz)[4] | The large one-bond coupling constant is definitive for a -CF₃ group. |

| Methyl (-C H₃) | 20 - 22 | Singlet | Typical chemical shift for an aryl-methyl carbon. |

¹⁹F NMR: The Fluorine Signature

Expertise & Experience: For any fluorinated compound, ¹⁹F NMR is an essential and straightforward experiment. It provides a direct and highly sensitive confirmation of the fluorine-containing moiety.

Expected Data & Interpretation: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Chemical Shift: Approximately -63 ppm (relative to CFCl₃ at 0 ppm). This chemical shift is highly characteristic of a trifluoromethyl group attached to an aromatic ring.[5]

Mass Spectrometry: Molecular Weight and Isotopic Fingerprinting

Trustworthiness: Mass spectrometry provides two critical and self-validating pieces of information: the molecular weight of the compound and, through isotopic analysis, definitive evidence for the presence of specific elements like chlorine.

Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation

| Ion | Expected m/z | Significance & Rationale |

| [M]⁺• | 222 | Molecular Ion. Corresponds to the mass of the molecule with the ³⁵Cl isotope. |

| [M+2]⁺• | 224 | Isotopic Peak. Corresponds to the mass of the molecule with the ³⁷Cl isotope. The observed ~3:1 intensity ratio of the m/z 222 to 224 peaks is definitive proof of one chlorine atom per molecule.[6][7] |

| [M-Cl]⁺ | 187 | Fragment Ion. Represents the loss of the chlorine radical, a common fragmentation pathway for acyl chlorides. |

| [C₈H₆F₃O]⁺ | ||

| [M-COCl]⁺ | 159 | Fragment Ion. Represents the loss of the entire chlorocarbonyl group, resulting in the 3-methyl-5-(trifluoromethyl)phenyl cation. |

| [C₈H₆F₃]⁺ |

Elemental Analysis: The Ultimate Formula Validation

Expertise & Experience: While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, elemental analysis offers the final, quantitative confirmation of the molecular formula itself. It serves as an independent verification of the compound's elemental composition.

Protocol: Combustion Analysis

The sample is combusted in a furnace in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage composition of C, H, and N. Halogens are determined by separate methods.

Data Validation

The experimental percentages must match the theoretical values for the proposed formula, C₉H₆ClF₃O, within an accepted tolerance of ±0.4%.

| Element | Theoretical % |

| Carbon (C) | 48.57% |

| Hydrogen (H) | 2.72% |

| Chlorine (Cl) | 15.93% |

| Fluorine (F) | 25.60% |

| Oxygen (O) | 7.19% |

Conclusion: A Convergent and Self-Validating Approach

The structure of this compound is definitively elucidated through the strategic and logical application of multiple, orthogonal analytical techniques.

-

FTIR rapidly confirms the presence of the critical acyl chloride and trifluoromethyl functional groups.

-

Multinuclear NMR (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the atomic connectivity, confirming the 1,3,5-substitution pattern and the nature of each chemical environment.

-

Mass Spectrometry validates the molecular weight and provides an unmistakable isotopic signature confirming the presence of a single chlorine atom.

-

Elemental Analysis provides the ultimate quantitative proof of the molecular formula.

Each technique provides a piece of the puzzle, and together they form a robust, self-validating system that leaves no ambiguity as to the molecule's identity. This rigorous approach is fundamental to ensuring quality and reproducibility in research and development.

References

-

Title: Infrared spectra of acid chlorides Source: Chemistry Steps URL: [Link]

-

Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon State University URL: [Link]

-

Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

-

Title: PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy Source: Midac Corporation URL: [Link]

-

Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-methoxy-3-(trifluoromethyl)pyridine Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis Source: Mol-Instincts URL: [Link]

- Title: CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

-

Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison URL: [Link]

Sources

- 1. This compound,(CAS# 261952-09-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

3-methyl-5-(trifluoromethyl)benzoyl chloride IUPAC name

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. It further explores the compound's reactivity as a potent acylating agent and its strategic application in the development of novel pharmaceuticals and advanced materials. Emphasis is placed on the role of the trifluoromethyl (CF₃) group in modulating the biological and material properties of target molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability and binding affinity.[1][2] this compound serves as a critical chemical intermediate, providing a direct and efficient means to incorporate the 3-methyl-5-(trifluoromethyl)phenyl group into a wide array of molecular scaffolds.[3] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers, making it an indispensable tool for chemical innovation.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal Knowledge |

| CAS Number | 261952-09-4 | [5] |

| Molecular Formula | C₉H₆ClF₃O | [5] |

| Molecular Weight | 222.59 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [6] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [6] |

| Sensitivity | Moisture Sensitive | [6] |

Synthesis Protocol and Mechanistic Insight

The most direct and common method for preparing acyl chlorides is the chlorination of the corresponding carboxylic acid. The following protocol details the synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis via Oxalyl Chloride

This method is often preferred in laboratory settings due to the clean nature of the reaction, as the byproducts (CO₂, CO, HCl) are all gaseous.

Materials:

-

3-Methyl-5-(trifluoromethyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

-

Reagent Addition: To the flask, add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous DCM.

-

Catalyst Introduction: Add a single drop of anhydrous DMF to the mixture using a syringe.

-

Chlorination: Slowly add oxalyl chloride (approx. 1.2-1.5 eq) to the stirring mixture at room temperature.[7] Vigorous gas evolution will be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.

-

Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Causality and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with oxalyl chloride proceeds through a well-established mechanism catalyzed by DMF.

Caption: Mechanism of Acyl Chloride Formation using DMF and Oxalyl Chloride.

The DMF catalyst first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent.[7] This active catalyst is then attacked by the carboxylic acid. Subsequent rearrangement and collapse of the intermediate, driven by the formation of stable gaseous byproducts, yields the desired acyl chloride with high efficiency.

Reactivity and Application in Organic Synthesis

As an acyl chloride, this compound is a powerful electrophile used to acylate a variety of nucleophiles. This reaction is fundamental for creating amides, esters, and ketones, which are prevalent structures in pharmaceuticals and functional materials.[1]

General Acylation Workflow

The primary utility of this reagent is to introduce the 3-methyl-5-(trifluoromethyl)benzoyl moiety. This is typically achieved by reacting it with a nucleophile (e.g., an amine or alcohol) in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: General workflow for acylation reactions using the title compound.

Protocol: Synthesis of an N-Aryl Amide

This protocol exemplifies the use of this compound in the synthesis of an amide, a common linkage in drug molecules.

Materials:

-

This compound

-

A primary or secondary amine (e.g., Aniline derivative)

-

Anhydrous solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

Procedure:

-

Preparation: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.2 eq) in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction.

-

Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the pure amide.

Strategic Role in Drug Discovery

The 3-methyl-5-(trifluoromethyl)benzoyl scaffold is of significant interest in drug development. The trifluoromethyl group acts as a bioisostere for other groups and enhances key drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion).[2]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity: The strong dipole moment and electron-withdrawing properties of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) within a protein's active site, enhancing binding affinity and potency.[1]

This building block is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular interactions are critical for efficacy.[1]

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[8][9] It is a lachrymator and may cause respiratory irritation.[8][9] Reacts violently with water.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9][10]

-

Handling: Use only under an inert atmosphere (nitrogen or argon). Avoid contact with water, alcohols, strong bases, and oxidizing agents.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The compound is moisture-sensitive and should be stored under an inert gas to prevent degradation.[6][8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

References

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Retrieved from [Link]

- Sigma-Aldrich. (2025, July 10). Safety Data Sheet.

- Google Patents. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis.

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Retrieved from [Link]

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 261952-09-4). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). 3,5-Bis(trifluoromethyl)benzoyl Chloride: A Key Intermediate for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Molbase. (n.d.). Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound,(CAS# 261952-09-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound CAS#: 261952-09-4 [m.chemicalbook.com]

- 7. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-5-(trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their work.

Core Compound Identity and Properties

SMILES String: CC1=CC(C(=O)Cl)=CC(C(F)(F)F)=C1

IUPAC Name: this compound

This molecule is a disubstituted benzoyl chloride, featuring a methyl group and a trifluoromethyl group at the meta positions relative to the acyl chloride. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the reactivity of the acyl chloride and imparts unique properties to its derivatives, such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug design.

Physicochemical Properties

While specific experimentally determined data for this compound is not widely available, the following table includes predicted values and data from closely related analogs to provide a reasonable estimation of its properties.

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₉H₆ClF₃O | - |

| Molecular Weight | 222.59 g/mol | - |

| Appearance | Expected to be a liquid | [1] |

| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [1] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | CC1=CC(C(=O)Cl)=CC(C(F)(F)F)=C1 | - |

| InChI | InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3 | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This precursor is a key intermediate in the synthesis of various pharmaceutical agents.[2]

Synthesis of the Carboxylic Acid Precursor

The synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid can be achieved through various multi-step routes, often starting from commercially available substituted toluenes or xylenes. These methods typically involve transformations such as halogenation, fluorination, and oxidation.

Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this purpose due to their efficacy and the production of gaseous byproducts that are easily removed from the reaction mixture.

Experimental Protocol: General Procedure for the Synthesis of Benzoyl Chlorides from Benzoic Acids

This protocol is a general method and should be adapted and optimized for the specific substrate, 3-methyl-5-(trifluoromethyl)benzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq.).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2-5 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of the reagent ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.

-

DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and catalyzes the reaction.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism for these reactions is a nucleophilic addition-elimination pathway.

Diagram of Nucleophilic Addition-Elimination Mechanism:

Caption: General mechanism of nucleophilic addition-elimination for acyl chlorides.

Amide Formation

The reaction with primary or secondary amines yields N-substituted amides, a critical linkage in many biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (~1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same solvent to the stirred amine solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Ester Formation

Reaction with alcohols produces esters, which are valuable as protecting groups, fragrances, and in material science.

Experimental Protocol: General Procedure for Ester Synthesis

-